N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic or anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it may inhibit the activity of enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the methylphenyl group.
N-(4-methylphenyl)acetamide: Similar structure but lacks the methoxyphenyl group.
N-phenylacetamide: Basic structure without any substituents on the phenyl ring.
Uniqueness
N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl substituents on the phenyl rings. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other acetamide derivatives.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-4-6-15(7-5-13)12-18(20)19-14(2)16-8-10-17(21-3)11-9-16/h4-11,14H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHGHRFMWRJCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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